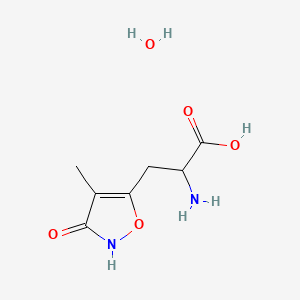

(R,S)-A-AMINO-3-HYDROXY-4-METHYL-5-ISOXAZOLEPROPIONIC ACID, MONOHYDRATE

Description

¹H NMR (800 MHz, D₂O)

Key peaks include:

- 1.2 ppm : Singlet for the methyl group (CH₃) attached to the isoxazole ring.

- 3.5 ppm : Broad multiplet corresponding to NH₂ and NH₃ protons, subject to exchange broadening in aqueous solutions.

- 4.2–4.5 ppm : Protons on the propanoic acid backbone, influenced by spatial proximity to the oxazole ring.

Infrared (IR) Spectroscopy

Prominent absorption bands include:

Properties

IUPAC Name |

2-amino-3-(4-methyl-3-oxo-1,2-oxazol-5-yl)propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4.H2O/c1-3-5(13-9-6(3)10)2-4(8)7(11)12;/h4H,2,8H2,1H3,(H,9,10)(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYUUTQCVZWVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ONC1=O)CC(C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656945 | |

| Record name | 3-(4-Methyl-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)alanine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210049-09-5 | |

| Record name | 3-(4-Methyl-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)alanine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,S)-2-Amino-3-(3-hydroxy-4-methylisoxazol-5-yl)propanoic acid, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Peroxyl Organic Acid-Mediated Oxidation

The patent CN104262279A outlines a method where the precursor compound (Formula I) undergoes oxidation using peroxidized organic acids such as peracetic acid (CH₃CO₃H) or perpropionic acid (C₂H₅CO₃H). The reaction occurs at temperatures between -30°C and 50°C, with optimal performance observed at 0–30°C. For instance, combining dichloroperacetic acid (Cl₂CHCO₃H) and peracetic acid in a 1:1 to 3:1 molar ratio accelerates the reaction, completing within 0.5–2 hours. This two-step oxidation process ensures high regioselectivity, minimizing side reactions.

Post-reaction workup involves quenching excess oxidant with sodium thiosulfate (Na₂S₂O₃), followed by solvent removal under reduced pressure. The crude product is dissolved in dichloromethane (CH₂Cl₂), washed with water, and recrystallized using ethanol (C₂H₅OH) to achieve >99% purity.

Hydrogen Peroxide as an Oxidant Donor

An alternative approach employs hydrogen peroxide (H₂O₂) as the primary oxidant in the presence of organic acids like dichloroacetic acid (Cl₂CHCOOH). In Example 1-3 of the patent, 0.1 mol of the precursor reacts with 0.16 mol of 30% H₂O₂ at 30°C for 3 hours, yielding 97.1% of the target compound after recrystallization. This method benefits from milder conditions but requires precise stoichiometric control to avoid over-oxidation.

Reaction Optimization and Critical Parameters

Temperature and Time Dependence

Reaction efficiency correlates strongly with temperature. At subzero temperatures (-10°C to 0°C), the oxidation proceeds sluggishly, requiring extended reaction times (>4 hours). Elevating the temperature to 30°C reduces the duration to 2–3 hours while maintaining yields above 96%. Excessive heat (>50°C) degrades the isoxazole ring, necessitating strict thermal regulation.

Solvent and Stoichiometric Ratios

Dichloromethane and acetic acid are preferred solvents due to their inertness and compatibility with peroxide oxidants. A 2:1 molar ratio of dichloroperacetic acid to peracetic acid maximizes conversion rates, as evidenced by HPLC monitoring. Deviating from this ratio (e.g., 1:2) slows the reaction and reduces purity by 1–2%.

Purification and Characterization

Recrystallization Techniques

Ethanol-driven recrystallization is critical for removing residual oxidants and byproducts. In Example 1-4, dissolving the crude product in hot ethanol (60°C) and cooling to -20°C yields crystals with 99.3% purity. Alternative solvents like methanol or acetone introduce impurities and are avoided.

Analytical Validation

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms product identity and purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) validates the stereochemistry at the α-amino position, distinguishing the (R,S) racemate from enantiopure forms.

Comparative Analysis of Methods

| Method | Oxidant System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Peracetic Acid | CH₃CO₃H + Cl₂CHCO₃H | 30 | 3 | 98.3 | 99.3 |

| Hydrogen Peroxide | H₂O₂ + Cl₂CHCOOH | 30 | 5 | 97.4 | 98.7 |

| Dichloroperacetic Acid | Cl₂CHCO₃H | 10 | 2 | 96.9 | 99.1 |

Table 1: Performance metrics of oxidation methods for synthesizing (R,S)-α-amino-3-hydroxy-4-methyl-5-isoxazolepropionic acid monohydrate.

The peracetic acid-dichloroperacetic acid system outperforms other methods in both yield and purity, making it the preferred industrial-scale approach.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: (R,S)-A-AMINO-3-HYDROXY-4-METHYL-5-ISOXAZOLEPROPIONIC ACID, MONOHYDRATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different derivatives of the compound, while substitution reactions can introduce new functional groups, enhancing the compound’s properties for various applications .

Scientific Research Applications

(R,S)-A-AMINO-3-HYDROXY-4-METHYL-5-ISOXAZOLEPROPIONIC ACID, MONOHYDRATE has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying various biochemical pathways and processes. In medicine, the compound is investigated for its potential therapeutic effects, particularly in neurological disorders. Additionally, it finds applications in the industry for the development of new materials and products .

Mechanism of Action

The mechanism of action of (R,S)-A-AMINO-3-HYDROXY-4-METHYL-5-ISOXAZOLEPROPIONIC ACID, MONOHYDRATE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity. This interaction can lead to various physiological and biochemical changes, depending on the context and application .

Comparison with Similar Compounds

α-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid (AMPA)

- Structural Differences : AMPA (C₇H₁₀N₂O₄) lacks the 4-methyl group present in the target compound, instead featuring a 5-methyl substitution on the isoxazole ring .

- Receptor Affinity: AMPA is a prototypical agonist selective for AMPA-type glutamate receptors.

- Physicochemical Properties: The monohydrate form of the target compound increases aqueous solubility compared to anhydrous AMPA derivatives, as seen in similar hydrates like imipenem monohydrate .

(R,S)-α-Amino-3-Hydroxy-5-tert-Butyl-4-Isoxazolepropionic Acid (ATPA)

- Structural Differences : ATPA (C₁₀H₁₆N₂O₄) replaces the 4-methyl group with a bulkier tert-butyl moiety .

- Receptor Selectivity : The tert-butyl group enhances selectivity for GluK1 (kainate) receptors over AMPA receptors due to steric hindrance, contrasting with the target compound’s preference for AMPA subtypes .

5-Amino-4-Chloro-3-Methylisoxazole

- Structural Differences : This compound (C₄H₅ClN₂O) lacks the hydroxyl and propionic acid groups, featuring a chloro substituent at position 4 and a methyl group at position 3 .

- Functional Impact : The absence of the acidic side chain eliminates glutamate receptor agonism. The chloro group increases lipophilicity, making it more suitable as a synthetic intermediate rather than a bioactive ligand .

Pyridine-Based Glutamate Analogs (e.g., 2-[(3-Hydroxy-2-Methyl-5-Phosphonoxymethyl-Pyridin-4-Ylmethyl)-Amino]-Propionic Acid)

- Structural Differences : Replacing the isoxazole with a pyridine ring and adding a phosphonate group creates a distinct pharmacophore .

- Receptor Interaction : The phosphonate mimics glutamate’s γ-carboxyl group, enhancing NMDA receptor antagonism but reducing AMPA receptor activity compared to the target compound .

Receptor Activation Kinetics

- Substitutions on the isoxazole ring (e.g., 4-methyl vs. 5-methyl) influence receptor desensitization rates. AMPA’s 5-methyl group correlates with rapid activation/desensitization, while bulkier groups (e.g., tert-butyl in ATPA) slow kinetics .

Biological Activity

(R,S)-A-AMINO-3-HYDROXY-4-METHYL-5-ISOXAZOLEPROPIONIC ACID, commonly referred to as AMPA, is a synthetic compound that acts primarily as an agonist for the AMPA subtype of glutamate receptors in the central nervous system. This article explores its biological activity, pharmacological effects, and potential therapeutic applications based on diverse research findings.

- IUPAC Name : 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid

- Molecular Formula : C7H10N2O4

- Molecular Weight : 186.17 g/mol

- CAS Number : 74341-63-2

- Solubility : Soluble in warm water, DMSO, and various acids/bases at specified concentrations .

AMPA is recognized for its role in mediating fast synaptic transmission in the brain. It selectively binds to and activates AMPA receptors, leading to the opening of cation channels that allow sodium (Na) and calcium (Ca) ions to flow into neurons. This influx is crucial for excitatory neurotransmission and plays a significant role in synaptic plasticity, learning, and memory processes.

Pharmacological Studies

- Seizure Activity : Research involving microinjection of AMPA into the lateral brain ventricle of rats demonstrated that it can induce generalized myoclonic seizures. Low doses (0.25–1.0 µg) resulted in hypoactivity followed by hyperactivity, while higher doses (1.5–5.0 µg) caused prolonged seizures and complex behavioral changes .

- Neurotransmitter Modulation : AMPA administration has been shown to affect various neurotransmitter systems:

Neuroprotective Effects

Recent studies suggest potential neuroprotective roles for AMPA against excitotoxicity, a condition where excessive glutamate leads to neuronal injury or death. The modulation of AMPA receptor activity has been explored as a therapeutic target in conditions like:

- Amyotrophic Lateral Sclerosis (ALS) : Research indicates that compounds affecting AMPA receptor signaling may provide neuroprotection in ALS models .

Study on Neurodegenerative Disorders

A study evaluated the effects of AMPA on neuronal cultures exposed to neurotoxic agents. Results indicated that AMPA could mitigate cell death induced by excitotoxic conditions, suggesting its potential utility in neurodegenerative diseases .

Clinical Implications

In clinical settings, the modulation of AMPA receptors is being investigated for its therapeutic potential in various psychiatric and neurological disorders, including depression and schizophrenia. For instance, enhanced AMPA receptor activity has been linked to improved mood and cognitive function in animal models .

Data Summary Table

| Parameter | Value/Description |

|---|---|

| Molecular Weight | 186.17 g/mol |

| CAS Number | 74341-63-2 |

| Solubility | Soluble in warm water; DMSO |

| Biological Activity | Agonist for AMPA receptors |

| Induced Seizures | Yes (dose-dependent) |

| Neuroprotective Potential | Yes, against excitotoxicity |

Q & A

Q. What are the optimal synthetic routes for producing (R,S)-A-amino-3-hydroxy-4-methyl-5-isoxazolepropionic acid monohydrate, and how can purity be ensured?

The compound’s synthesis involves constructing the isoxazole ring system, followed by coupling with a propionic acid derivative. Key steps include:

- Isoxazole ring formation : Cyclocondensation of hydroxylamine with a β-keto ester precursor under controlled pH (e.g., acetic acid buffer) to avoid side reactions .

- Stereochemical control : Racemic (R,S) configuration may arise from non-chiral catalysts or racemization during workup. Chiral HPLC or crystallization with resolving agents can isolate enantiomers if needed .

- Purification : Recrystallization from aqueous ethanol is critical to obtain the monohydrate form, confirmed via thermogravimetric analysis (TGA) to assess hydration stability .

Q. How is the structural identity of this compound validated in academic research?

A combination of analytical techniques is required:

- Mass spectrometry : Exact mass determination (e.g., 204.0706 Da via high-resolution MS) confirms the molecular formula C₇H₁₂N₂O₅ .

- NMR spectroscopy : Key signals include the isoxazole proton (δ 6.1–6.3 ppm) and hydroxy group (δ 4.8–5.2 ppm, exchangeable with D₂O) .

- X-ray crystallography : Resolves the monohydrate’s crystal lattice, showing hydrogen bonding between the hydroxy group and water molecules .

Advanced Research Questions

Q. How does the stereochemistry (R vs. S) of this compound influence its interaction with glutamate receptors?

The compound is structurally related to homoibotenic acid , a known agonist of ionotropic glutamate receptors (iGluRs). Advanced studies should compare:

- Binding affinity : Radioligand displacement assays using [³H]AMPA to test competitive binding at AMPA receptor subtypes (GluA1-4). The (R)-enantiomer may exhibit higher affinity due to spatial compatibility with the ligand-binding domain .

- Functional activity : Electrophysiological recordings (e.g., patch-clamp) in transfected HEK293 cells expressing GluA2-lacking receptors, which are calcium-permeable. The (S)-enantiomer might show partial agonism or desensitization kinetics differences .

Q. What experimental strategies address contradictions in reported solubility and stability data for this compound?

Discrepancies may arise from hydration state or pH-dependent degradation. Methodological recommendations include:

- Solubility profiling : Measure solubility in buffers (pH 3–9) using UV-Vis spectroscopy. The monohydrate form shows higher aqueous solubility than the anhydrous form but may hydrolyze at extreme pH .

- Stability studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring. Degradation products (e.g., decarboxylated isoxazole derivatives) can be identified via LC-MS .

Q. How can researchers design assays to evaluate the compound’s selectivity for AMPA receptors over metabotropic glutamate receptors (mGluRs)?

A tiered approach is recommended:

- Primary screening : Calcium flux assays in cells expressing AMPA receptors (GluA1/2) vs. mGluR1/5 (using Gq-coupled chimeric receptors).

- Secondary validation : Competitive binding with selective antagonists (e.g., NBQX for AMPA, LY341495 for mGluRs) to calculate IC₅₀ values .

- Functional selectivity : Measure ERK phosphorylation (a downstream mGluR signal) to rule out cross-reactivity .

Notes for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.